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molecular formula C7H8N4O2 B8786284 3,8-Dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 82448-39-3

3,8-Dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B8786284
M. Wt: 180.16 g/mol
InChI Key: PMVNCSJILAJACU-UHFFFAOYSA-N
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Patent
US06075029

Procedure details

A solution of 1-methyl-5,6-diaminouracil (2.5 g) in acetic anhydride (25 ml) was heated at reflux for 2 hours and then concentrated. The residue was dissolved in 10% sodium hydroxide solution (50 ml) and heated at reflux for 2 hours. After cooling to room temperature the solution was acidified to pH 4 with concentrated hydrochloric acid. The product was filtered, washed with water (15 ml), with acetone (15 ml) and then dried under vacuum. Yield 1.8 g.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:9]([NH2:10])=[C:8]([NH2:11])[C:6](=[O:7])[NH:5][C:3]1=[O:4].[C:12](OC(=O)C)(=O)[CH3:13]>>[CH3:1][N:2]1[C:9]2[N:10]=[C:12]([CH3:13])[NH:11][C:8]=2[C:6](=[O:7])[NH:5][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CN1C(=O)NC(=O)C(=C1N)N
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 10% sodium hydroxide solution (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with water (15 ml), with acetone (15 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
CN1C(NC(C=2NC(=NC12)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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